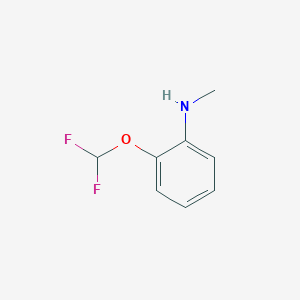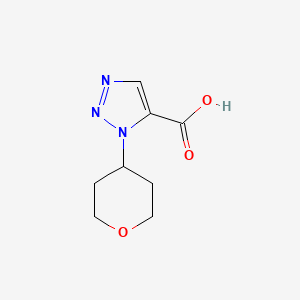
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that features a triazole ring substituted with an oxan-4-yl group and a carboxylic acid group
準備方法
The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The oxan-4-yl group can be introduced through the use of appropriate starting materials and reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazole ring or other functional groups to different states.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The oxan-4-yl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the triazole ring.
1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with a tetrahydropyran group instead of an oxan group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
3-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-9-10-11(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |
InChIキー |
YJNZEFXHLYTHTH-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2C(=CN=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


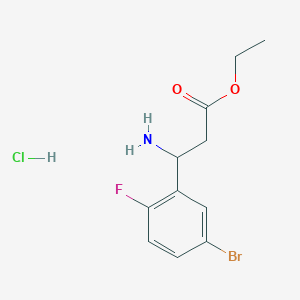
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)

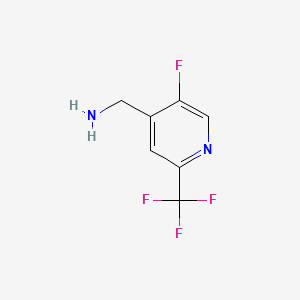
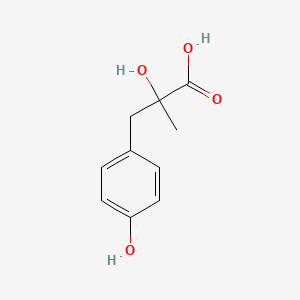
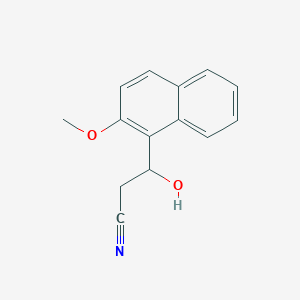
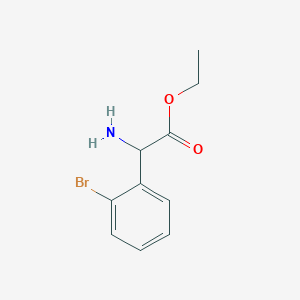
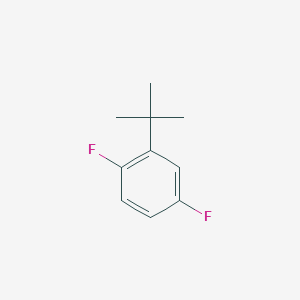
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)

![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
